molecular formula C16H19BrN2O3 B2752260 tert-Butyl 6-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate CAS No. 2089310-17-6

tert-Butyl 6-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B2752260
CAS No.: 2089310-17-6
M. Wt: 367.243
InChI Key: LBJXRVWVJVXJBC-UHFFFAOYSA-N
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Description

tert-Butyl 6-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate (CAS: 2089310-17-6) is a spirocyclic compound featuring a fused indoline-pyrrolidine core with a bromine substituent at the 6-position of the indoline ring and a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen. Its molecular formula is C₁₆H₁₉BrN₂O₃, with a molecular weight of 367.24 g/mol . The compound is typically stored at 2–8°C in a dry, dark environment to maintain stability . It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting spirooxindole-based pharmacophores .

Properties

IUPAC Name

tert-butyl 6-bromo-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O3/c1-15(2,3)22-14(21)19-7-6-16(9-19)11-5-4-10(17)8-12(11)18-13(16)20/h4-5,8H,6-7,9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJXRVWVJVXJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C=C(C=C3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of an indoline derivative with a suitable pyrrolidine precursor under controlled conditions. Key steps in the synthesis include:

    Dianion Alkylation: This step involves the formation of a dianion intermediate, which is then alkylated to introduce the desired substituents.

    Cyclization: The alkylated intermediate undergoes cyclization to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety for large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify the oxidation state of the functional groups.

    Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions to form more complex ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative, while oxidation can produce a ketone or carboxylic acid derivative.

Scientific Research Applications

Drug Development

tert-Butyl 6-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate is utilized as a precursor in the synthesis of various pharmacologically active compounds. Its structural features allow it to serve as a building block for drugs targeting:

  • Cancer Therapy : Compounds derived from this structure have shown promise as inhibitors of the p53-MDM2 interaction, which is crucial in cancer cell regulation .
  • Antimicrobial Agents : The compound's unique properties enable it to exhibit activity against certain microbial infections, making it a candidate for further development in antibiotic research.

Enzyme Inhibition Studies

Research indicates that this compound can interact with specific enzymes, potentially inhibiting their activity. Such interactions are essential for understanding its mechanism of action in biological systems. For instance:

  • Enzyme Targets : Preliminary studies suggest that the compound may inhibit enzymes involved in cancer progression and microbial resistance mechanisms.

Material Science Applications

The compound is also explored for its potential in material science:

  • Electronic Materials : Due to its unique electronic properties stemming from its spirocyclic structure, it can be investigated for use in organic electronic devices or sensors.

Synthesis and Yield Optimization

A study focusing on the synthesis of this compound reported an overall yield of approximately 35% over eight synthetic steps. This highlights the need for optimizing reaction conditions to enhance yield and purity.

Interaction Studies

Research has demonstrated that this compound interacts with various biological receptors, showcasing its potential as a lead compound in drug discovery. Specific binding studies have identified several enzyme targets that may be inhibited by this compound, suggesting avenues for further investigation into its therapeutic applications .

Mechanism of Action

The mechanism by which tert-Butyl 6-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s spirocyclic structure allows it to fit into binding pockets of these targets, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

tert-Butyl 6-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS: 1445603-41-7)

  • Molecular Formula : C₁₇H₂₁ClN₂O₃
  • Molecular Weight : 344.82 g/mol
  • Key Differences :
    • Ring System : The spiro center connects indoline to a piperidine (6-membered ring) instead of pyrrolidine (5-membered ring), altering steric and conformational properties.
    • Substituent : Chlorine replaces bromine at the 6-position, reducing molecular weight and polarizability.
  • Applications : Likely used in analogous drug discovery workflows, but with modified pharmacokinetics due to ring size .

tert-Butyl 6-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS: 1258638-81-1)

  • Molecular Formula : C₁₇H₂₁FN₂O₃
  • Molecular Weight : 320.36 g/mol
  • Solubility: Fluorine’s smaller size may improve aqueous solubility compared to bromine .

tert-Butyl 6-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate (CAS: 2256070-82-1)

  • Molecular Formula : C₁₆H₂₁N₃O₃
  • Molecular Weight : 303.36 g/mol
  • Key Differences: Substituent: Amino group (–NH₂) replaces bromine, enabling participation in hydrogen bonding and nucleophilic reactions. Applications: Likely prioritized for targeting polar binding pockets in enzyme inhibitors .

Analogues with Modified Spiro Ring Systems

tert-Butyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS: 1160247-29-9)

  • Molecular Formula : C₁₇H₂₁BrN₂O₃
  • Molecular Weight : 381.26 g/mol
  • Key Differences :
    • Ring System : Piperidine (6-membered) instead of pyrrolidine increases ring flexibility and may reduce strain.
    • Bioactivity : Piperidine-containing spirooxindoles often exhibit enhanced metabolic stability compared to pyrrolidine analogues .

tert-Butyl 6'-chloro-2'-oxospiro[azetidine-3,3'-indoline]-1-carboxylate (CAS: TRC-B556475-1G)

  • Molecular Formula : C₁₅H₁₇ClN₂O₃
  • Molecular Weight : 308.76 g/mol

Functional Analogues with Bioactivity Data

tert-Butyl (2S,2'S)-3-oxo-2'-(o-tolyl)spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate

  • Key Differences : An o-tolyl group enhances hydrophobic interactions, while the absence of bromine reduces halogen-bonding capacity .

Research Findings and Trends

  • Synthetic Accessibility : Brominated spirooxindoles like the target compound are often synthesized via multicomponent reactions, with yields influenced by solvent systems and catalysts (e.g., dr values of 3:1 to 7:1 observed in related compounds) .
  • Biological Relevance: Halogen substituents (Br, Cl, F) enhance binding to hydrophobic pockets in proteins, while amino groups enable interactions with polar residues .
  • Computational Support : Tools like SHELXL and Mercury are critical for analyzing crystallographic data and intermolecular interactions in spirooxindole derivatives.

Biological Activity

tert-Butyl 6-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate (CAS Number: 2089310-17-6) is a complex organic compound with significant potential in medicinal chemistry. Its unique spiro structure, characterized by the presence of an indoline and pyrrolidine moiety, contributes to its diverse biological activities. The molecular formula of this compound is C₁₆H₁₉BrN₂O₃, with a molecular weight of approximately 367.24 g/mol. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structural activity relationships.

Chemical Structure and Properties

The compound's structure includes a bromine atom at the 6-position of the indoline ring, which enhances its reactivity and biological properties. The carbonyl group in the ester functionality allows for various chemical transformations, making it a versatile scaffold in drug design.

PropertyValue
Molecular FormulaC₁₆H₁₉BrN₂O₃
Molecular Weight367.24 g/mol
Density1.50 ± 0.1 g/cm³
Boiling Point486.3 ± 45.0 °C
pKa12.70 ± 0.20
Storage Conditions2-8 °C (protect from light)

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural similarity to other spiro-oxindole derivatives has been associated with the inhibition of the p53-MDM2 interaction, a critical pathway in cancer cell proliferation and survival.

Mechanism of Action:
The mechanism through which this compound exerts its anticancer effects involves:

  • Inhibition of MDM2: By binding to MDM2, it prevents the degradation of p53, allowing for enhanced tumor suppression.
  • Induction of Apoptosis: It promotes apoptotic pathways in cancer cells, leading to cell death.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

  • The presence of the bromine atom enhances lipophilicity and binding affinity to biological targets.
  • Variations in substituents on the indoline or pyrrolidine rings can significantly alter potency and selectivity against various cancer cell lines.

Case Studies

  • In Vitro Cytotoxicity:
    • Cell Lines Tested: HCT116 (colon), MCF7 (breast), HepG2 (liver), and A549 (lung).
    • Results: The compound exhibited significant cytotoxicity across all tested cell lines, with IC50 values indicating potent activity.
  • In Vivo Studies:
    • Animal models treated with this compound showed reduced tumor growth compared to control groups, suggesting effective bioavailability and therapeutic potential.

Comparative Analysis

To illustrate the diversity within the spiro[indoline] class and highlight the unique attributes of this compound, a comparison with similar compounds is provided below:

Compound NameMolecular FormulaSimilarity Index
tert-Butyl 5-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylateC₁₆H₁₉N₂O₃0.84
tert-Butyl 6-formylindoline-1-carboxylateC₁₆H₁₉N₂O₂0.83
tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochlorideC₁₆H₁₉N₂O₂·HCl0.82

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